![molecular formula C8H10ClN3 B1473928 (1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine hydrochloride CAS No. 1788054-88-5](/img/structure/B1473928.png)
(1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine hydrochloride
Overview
Description
“(1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine hydrochloride” is a chemical compound with the molecular formula C7H6N2 . It is a solid at 20°C . This compound is also known as 1H-Pyrrolo[2,3-b]pyridine .
Synthesis Analysis
The synthesis of 1H-Pyrrolo[2,3-b]pyridine derivatives has been reported in the literature . These derivatives have shown potent activities against FGFR1, 2, and 3 . One of the compounds, 4h, exhibited potent FGFR inhibitory activity (FGFR1–4 IC50 values of 7, 9, 25, and 712 nM, respectively) .
Molecular Structure Analysis
The molecular structure of “this compound” can be found in various databases . The compound has a molecular weight of 118.14 .
Chemical Reactions Analysis
The chemical reactions involving 1H-Pyrrolo[2,3-b]pyridine derivatives have been studied . The position 2 of the pyrrolo[2,3-b]pyridine scaffold must be unsubstituted, and modifications of this position resulted in loss of HNE inhibitory activity .
Physical And Chemical Properties Analysis
“this compound” is a solid at 20°C . It has a molecular weight of 118.14 .
Scientific Research Applications
Organic Synthesis and Chemical Characterization
(1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine hydrochloride derivatives have been synthesized and characterized for their potential in various chemical reactions and as intermediates in organic synthesis. For example, derivatives of this compound have been utilized in the synthesis of heterocyclic Schiff bases, showing potential as anticonvulsant agents (Pandey & Srivastava, 2011). Additionally, the compound has been explored in the formation of complementary hydrogen-bonded structures, as demonstrated in a study involving pyrrolide-imine Schiff base compounds (Akerman & Chiazzari, 2014).
Medicinal Chemistry and Pharmacology
In medicinal chemistry, derivatives of this compound have been evaluated for their therapeutic potential. Some compounds synthesized from this chemical have shown significant activity in the domain of anticancer and anticonvulsant treatments. For instance, iron(III) complexes of pyridoxal Schiff base have been studied for enhanced cellular uptake with selectivity and remarkable photocytotoxicity, indicating potential applications in cancer therapy (Basu et al., 2015).
Material Science
Furthermore, the structural properties and reactivities of this compound derivatives have been investigated for applications in material science. This includes the synthesis of palladium(II) and platinum(II) complexes based on pyrrole Schiff bases, which have been evaluated for their catalytic properties (Mbugua et al., 2020).
Bioorganic Chemistry
In bioorganic chemistry, the compound and its derivatives are studied for their interactions with biological molecules and potential biological activities. For example, studies on the synthesis, structure, and spectra of related compounds provide insights into their photophysical behaviors and potential applications in bioimaging and sensing (Ping-hua, 2010).
Mechanism of Action
Target of Action
The primary target of 1H-Pyrrolo[2,3-b]pyridin-2-ylmethanamine hydrochloride is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . These receptors play a crucial role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling including RAS–MEK–ERK, PLCg, and PI3K–Akt . 1H-Pyrrolo[2,3-b]pyridin-2-ylmethanamine hydrochloride inhibits this process by binding to the FGFR, thereby preventing the activation of these downstream signaling pathways .
Biochemical Pathways
The inhibition of FGFR by 1H-Pyrrolo[2,3-b]pyridin-2-ylmethanamine hydrochloride affects several biochemical pathways. The most significant of these is the FGFR signaling pathway. Abnormal activation of this pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers . By inhibiting FGFR, 1H-Pyrrolo[2,3-b]pyridin-2-ylmethanamine hydrochloride can potentially slow down or halt the progression of these cancers .
Pharmacokinetics
It is known that the compound has a low molecular weight , which could potentially enhance its bioavailability and distribution throughout the body
Result of Action
In vitro studies have shown that 1H-Pyrrolo[2,3-b]pyridin-2-ylmethanamine hydrochloride can inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells . These results suggest that the compound could have potential therapeutic effects in the treatment of certain types of cancer.
Action Environment
The action of 1H-Pyrrolo[2,3-b]pyridin-2-ylmethanamine hydrochloride can be influenced by various environmental factors. For instance, the compound is stored at refrigerator temperatures , indicating that it may be sensitive to heat and could lose its efficacy if not properly stored Additionally, the compound’s action could potentially be influenced by the pH and ionic strength of the biological environment in which it is administered
Future Directions
properties
IUPAC Name |
1H-pyrrolo[2,3-b]pyridin-2-ylmethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3.ClH/c9-5-7-4-6-2-1-3-10-8(6)11-7;/h1-4H,5,9H2,(H,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSBUTTWAIIEVNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=C2)CN)N=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1638771-50-2 | |
Record name | 1H-Pyrrolo[2,3-b]pyridine-2-methanamine, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1638771-50-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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